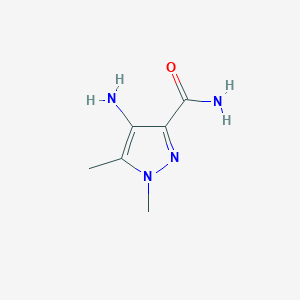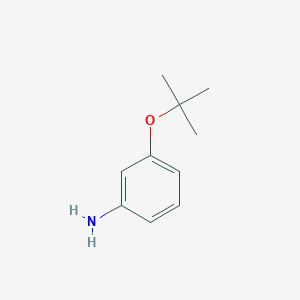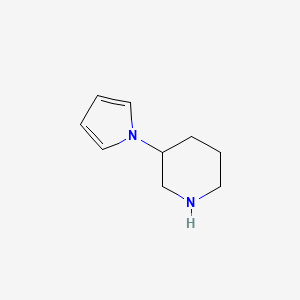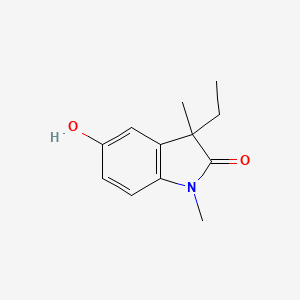
4-Amino-1,5-diméthyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound with the CAS Number: 1017781-13-3 . It has a molecular weight of 154.17 and its IUPAC name is 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide . The compound is a light brown solid .
Synthesis Analysis
The synthesis of pyrazole derivatives like “4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide” has been a subject of interest in organic chemistry . Various methods have been reported, including the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride have also been used to form pyrazoline intermediates, which can be oxidized to form pyrazoles .
Molecular Structure Analysis
The molecular structure of “4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide” is represented by the linear formula C6H10N4O . The InChI Code for this compound is 1S/C6H10N4O/c1-3-4(7)5(6(8)11)9-10(3)2/h7H2,1-2H3,(H2,8,11) .
Physical And Chemical Properties Analysis
“4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a light brown solid .
Applications De Recherche Scientifique
Chimie Médicinale et Découverte de Médicaments
Les pyrazoles, y compris le 4-Amino-1,5-diméthyl-1H-pyrazole-3-carboxamide, ont un large éventail d'applications en chimie médicinale et en découverte de médicaments . Ils sont souvent utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs .
Agrochimie
Dans le domaine de l'agrochimie, les pyrazoles sont fréquemment utilisés. Ils sont connus pour leurs propriétés herbicides .
Chimie de Coordination
Les pyrazoles jouent un rôle important en chimie de coordination . Ils peuvent former des complexes avec divers métaux, contribuant au développement de nouveaux matériaux aux propriétés uniques .
Chimie Organométallique
En chimie organométallique, les pyrazoles sont souvent utilisés comme ligands pour former des composés organométalliques .
Activité Antileishmanienne
Certains dérivés du pyrazole ont montré de puissantes activités antileishmaniennes . Par exemple, le composé 13 a présenté une activité antipromastigote supérieure .
Activité Antimalarienne
Les composés à base de pyrazole sont également connus pour leurs activités antimalariennes . Les composés cibles 14 et 15 ont montré de meilleurs effets d'inhibition contre Plasmodium berghei .
Activités Antibactériennes et Antifongiques
Cette molécule a montré des activités antibactériennes et antifongiques modérées contre les champignons et les bactéries étudiés .
Activités Antiprolifératives
Certains dérivés de pyrazole synthétisés ont montré des activités antiprolifératives modérées . Par exemple, le composé 16 à 100 µg/mL a montré la valeur la plus élevée de 64,10% à la 48e heure d'addition .
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can inhibit certain enzymes or interact with specific receptors, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide may also affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 15417 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in nitrogen metabolism, such as glutamine synthetase and glutamate dehydrogenase. These interactions are primarily through hydrogen bonding and electrostatic interactions, which facilitate the compound’s role as an enzyme modulator .
Cellular Effects
The effects of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide on cellular processes are profound. It influences cell signaling pathways, particularly those involving the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it has been shown to affect gene expression by modulating transcription factors such as NF-κB and AP-1. These changes in gene expression can lead to alterations in cellular metabolism, including increased glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their function. For instance, it inhibits the activity of cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators. Additionally, it can activate AMP-activated protein kinase (AMPK), leading to enhanced cellular energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can induce sustained changes in cellular function, such as prolonged activation of stress response pathways and increased resistance to oxidative stress .
Dosage Effects in Animal Models
The effects of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide vary with dosage in animal models. At low doses, it has been found to enhance cognitive function and reduce inflammation. At high doses, it can cause toxicity, leading to liver and kidney damage. Threshold effects have been observed, where doses above a certain level result in significant adverse effects .
Metabolic Pathways
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites, such as amino acids and nucleotides. These changes can impact overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes. Additionally, it can accumulate in specific tissues, such as the liver and brain, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is critical for its activity. It is primarily localized in the cytoplasm but can also be found in the nucleus and mitochondria. This localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments. These localizations are essential for its role in modulating cellular processes and enzyme activities .
Propriétés
IUPAC Name |
4-amino-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-4(7)5(6(8)11)9-10(3)2/h7H2,1-2H3,(H2,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURJSTFKEIBWSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609076 |
Source


|
| Record name | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017781-13-3 |
Source


|
| Record name | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)







![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)



![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)
